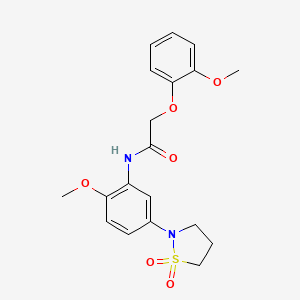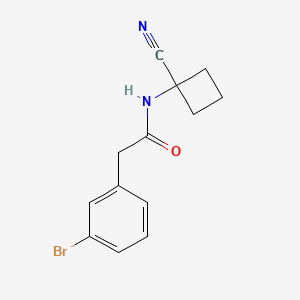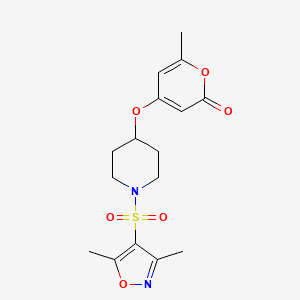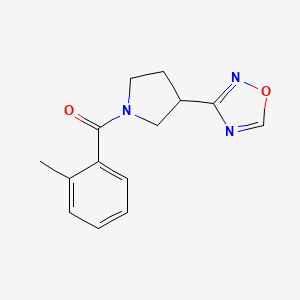
6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile" is a complex organic molecule that appears to be related to various pyrimidine derivatives, which are often studied for their potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. Derivatives of pyrimidine, such as those mentioned in the provided papers, are frequently explored for their potential use in medicinal chemistry, particularly as antiproliferative agents against cancer cell lines , as well as for their interactions with biological targets like acetylcholinesterase .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various chemical reactions, including nucleophilic substitution reactions , Biginelli reactions , and reactions with different alkylamides . For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives was achieved by reacting the core pyrimidinone with various sulfonyl chlorides . Similarly, dihydropyrimidinone derivatives were synthesized using enaminones, urea, and substituted benzaldehydes . These methods highlight the versatility and adaptability of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various spectroscopic techniques, including IR and NMR spectroscopy, as well as single-crystal X-ray diffraction . For example, the crystal structure of a novel pyridinylmethyl oxime compound was determined to be monoclinic with specific cell parameters, and the molecule was found to be nonplanar with the piperidine ring exhibiting a chair conformation . These structural analyses are crucial for understanding the conformation and potential interaction sites of the molecules with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by their substituents and the presence of functional groups. For instance, the reaction of pyrimido[4,5-d]pyrimidine dione with alkylamides in the presence of an oxidizing agent leads to regioselective amination, producing amino derivatives . These reactions are important for modifying the chemical structure and, consequently, the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For example, the crystallographic analysis provides insights into the density and molecular geometry, which can be related to the compound's reactivity and interaction with biological systems . Understanding these properties is essential for the design and development of new drugs based on pyrimidine chemistry.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Antimicrobial Agents : Compounds structurally related to 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile have been synthesized and shown to possess significant antibacterial activities. This includes compounds like 5-(4,7-dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one (Mulwad & Mayekar, 2007).
Intramolecular Bond Formation Studies : Research involving the deprotonation of related methylpyridines and subsequent treatment has led to the formation of compounds like 2-borylmethylpyridines py-CH2-B(C6F5)2, which are relevant for understanding intramolecular B-N bond formation, a concept potentially applicable to similar compounds (Körte et al., 2015).
Biological and Pharmacological Research
Antiproliferative Activity Against Cancer Cell Lines : Certain derivatives structurally similar to the compound have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).
Study of Anti-inflammatory and Analgesic Activities : Research on derivatives of pyrimidines, which share a structural resemblance to 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, has revealed significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Material Science and Novel Compound Synthesis
Development of Novel Heterocyclic Systems : The synthesis of novel heterocyclic systems, such as 6-methyl-8-(piperidin-1-yl)-2Hpyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazin-3(5H)-one, represents an area of research where compounds like 6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile could potentially play a role (Karimian & Karimi, 2020).
Exploring Unique Coordination Chemistry : Research has been conducted on Schiff-base ligands similar in structure to the compound , exploring their unique coordination chemistry with copper (II), which is valuable for understanding the complex interactions and potential applications in material science (Majumder et al., 2016).
特性
IUPAC Name |
6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-14(2)20-12-21-18(13)24-11-15-6-8-23(9-7-15)17-5-3-4-16(10-19)22-17/h3-5,12,15H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPYHFNSZDOTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=CC=CC(=N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)

![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)
![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)